molecular formula C7H3Cl2N3O2 B13176097 2,4-Dichloroimidazo[1,5-a]pyrimidine-8-carboxylic acid

2,4-Dichloroimidazo[1,5-a]pyrimidine-8-carboxylic acid

Cat. No.: B13176097
M. Wt: 232.02 g/mol
InChI Key: MEFXVDIOUXVNOL-UHFFFAOYSA-N
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Description

2,4-Dichloroimidazo[1,5-a]pyrimidine-8-carboxylic acid is a heterocyclic compound that contains both imidazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloroimidazo[1,5-a]pyrimidine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloroimidazole with a suitable pyrimidine derivative in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloroimidazo[1,5-a]pyrimidine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

2,4-Dichloroimidazo[1,5-a]pyrimidine-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloroimidazo[1,5-a]pyrimidine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloroimidazo[1,5-a]pyrimidine-8-carboxylic acid is unique due to its specific substitution pattern and the presence of both chlorine atoms and a carboxylic acid group.

Properties

Molecular Formula

C7H3Cl2N3O2

Molecular Weight

232.02 g/mol

IUPAC Name

2,4-dichloroimidazo[1,5-a]pyrimidine-8-carboxylic acid

InChI

InChI=1S/C7H3Cl2N3O2/c8-3-1-4(9)12-2-10-5(7(13)14)6(12)11-3/h1-2H,(H,13,14)

InChI Key

MEFXVDIOUXVNOL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=NC(=C2N=C1Cl)C(=O)O)Cl

Origin of Product

United States

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